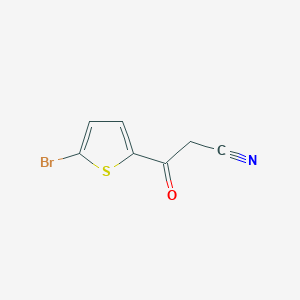

3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile

Vue d'ensemble

Description

3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis. This compound is also known as BTOPN and is widely used as a building block in the synthesis of various complex organic molecules.

Applications De Recherche Scientifique

Application 1: Synthesis of Triazolo-Thiadiazole Derivatives

- Methods of Application: The compound is synthesized via domino one-pot two-component reactions of 4-amino-3-(5-bromothiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thiol and benzoic acid derivatives respectively .

- Results or Outcomes: The synthesized compounds were confirmed by 1H NMR, 13C NMR, Mass Spectroscopy methods and IR analysis . They have shown antibacterial activity against E. coli, P. aeruginosa, Kl. Pneumoniae, S. aureus, P. marneffei (anti-fungal bacteria) .

Application 2: Synthesis of Chalcones

- Summary of the Application: This compound is used in the synthesis of substituted (E)-3-(5-bromothiophen-2-yl)-1-phenylprop-2-en-1-one compounds, also known as chalcones. Chalcones are one of the major classes of natural products with widespread distribution in fruits, vegetables, spices, tea and soy-based foodstuff .

- Methods of Application: The compound is synthesized by Crossed-Aldol condensation using simple stirring of 5-bromo-2-thiophen aldehyde and various substituted acetophenones at room temperature .

- Results or Outcomes: The obtained yields of this condensation was more than 89% . The synthesized compounds were characterized by physical constants, UV, FT-IR, 1H & 13C-NMR spectral data .

Application 3: Synthesis of Triazine–Thiophene–Thiophene Conjugated Porous Polymers

- Summary of the Application: This compound is used in the synthesis of triazine–thiophene–thiophene conjugated porous polymers and their composites with carbon as anode materials in lithium-ion batteries .

- Methods of Application: The polymers based on thiophene armed triazine and different thiophene derivatives are synthesized through a Stille coupling reaction . The composite materials (polymer@C) between polymers and Vulcan XC-72 carbon are prepared by in situ polymerization .

- Results or Outcomes: The synthesized composites show distinct morphologies due to the different linkage units of thiophene or fused cyclothiophene derivatives . The specific capacities of the composites are 495 mA h g1, 671 mA h g1, 707 mA h g1, and 772 mA h g1 for PTT-1@C, PTT-2@C, PTT-3@C and PTT-4@C at a current density of 100 mA g1, respectively .

Application 4: Synthesis of [1,2,4]Triazolo[4,3-c]quinazolines

- Summary of the Application: This compound is used in the synthesis of a series of [1,2,4]triazolo[4,3-c]quinazolines, bearing 3-positioned p-bromophenyl or 5-bromothiophen-2-yl fragment . These tricyclic derivatives are valuable intermediates for biologically active compounds .

- Methods of Application: The tricyclic derivatives were synthesized by oxidative cyclization of the corresponding hydrazones with bromine in glacial acetic acid at room temperature .

- Results or Outcomes: The obtained tricyclic derivatives are valuable intermediates for biologically active compounds .

Application 5: Synthesis of Organic Compounds

- Summary of the Application: This compound is used in the synthesis of various organic compounds. It is a valuable intermediate in organic synthesis .

- Methods of Application: The specific methods of application can vary depending on the target compound. Generally, it involves reactions such as condensation, substitution, or addition .

- Results or Outcomes: The synthesized organic compounds can be used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Propriétés

IUPAC Name |

3-(5-bromothiophen-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOVNZVKMAKROL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461281 | |

| Record name | 3-(5-bromothiophen-2-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile | |

CAS RN |

71683-02-8 | |

| Record name | 3-(5-bromothiophen-2-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,5-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B1600719.png)

![Spiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B1600735.png)